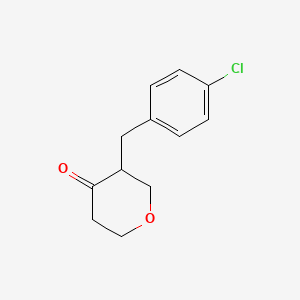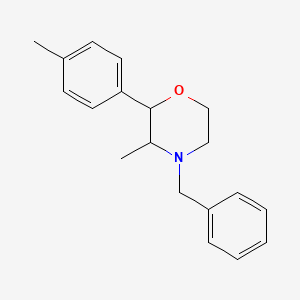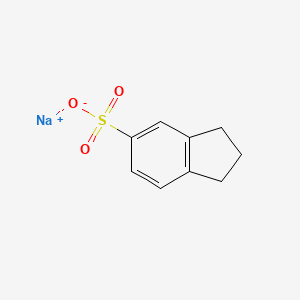
Methyl 3-amino-4-(difluoromethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-4-(difluoromethyl)benzoate is an organic compound with the molecular formula C9H9F2NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the aromatic ring is substituted with an amino group and a difluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 3-nitro-4-(difluoromethyl)benzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Esterification: The carboxylic acid group is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield methyl 3-amino-4-(difluoromethyl)benzoate.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for reduction and esterification processes, which enhance efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: Methyl 3-amino-4-(difluoromethyl)benzoate can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in the study of enzyme interactions and protein binding due to its unique functional groups.
Medicine
Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with antifungal, antibacterial, or anticancer properties.
Industry
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which methyl 3-amino-4-(difluoromethyl)benzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the amino group can participate in hydrogen bonding and electrostatic interactions.
類似化合物との比較
Similar Compounds
Methyl 3-amino-4-(trifluoromethyl)benzoate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Methyl 3-amino-4-(chloromethyl)benzoate: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
Methyl 3-amino-4-(difluoromethyl)benzoate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and metabolic stability compared to its analogs. This makes it particularly valuable in drug design and material science applications.
特性
分子式 |
C9H9F2NO2 |
|---|---|
分子量 |
201.17 g/mol |
IUPAC名 |
methyl 3-amino-4-(difluoromethyl)benzoate |
InChI |
InChI=1S/C9H9F2NO2/c1-14-9(13)5-2-3-6(8(10)11)7(12)4-5/h2-4,8H,12H2,1H3 |
InChIキー |
CNSKSYOULCQOGQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1)C(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B12110829.png)
![3-[4-(Butan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B12110831.png)









![N-[2-(3-bromophenyl)-2-oxoethyl]acetamide](/img/structure/B12110911.png)
![3-Amino-4-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B12110917.png)
